1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound featuring a unique structure that integrates furan, pyridine, and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Intermediate Compounds: The initial step often involves the preparation of intermediates such as furan-2-ylmethylamine, pyridin-2-ylmethylamine, and tetrahydrofuran-2-ylmethylamine.
Urea Formation: These intermediates are then reacted with isocyanates or carbamoyl chlorides under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the intermediates are combined and reacted under optimized conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Automation and Control: Advanced monitoring and control systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and tetrahydrofuran rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the furan and tetrahydrofuran rings.
Reduction Products: Reduced forms of the compound, potentially altering the urea linkage.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Explored for its potential in creating novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-3-(pyridin-2-ylmethyl)urea: Lacks the tetrahydrofuran moiety, which may alter its chemical properties and biological activity.
1-(Pyridin-2-ylmethyl)-3-(tetrahydrofuran-2-yl)methylurea: Lacks the furan moiety, potentially affecting its reactivity and applications.
1-(Furan-2-ylmethyl)-3-(tetrahydrofuran-2-yl)methylurea: Lacks the pyridine moiety, which may influence its interaction with biological targets.
Uniqueness: 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the presence of all three functional groups (furan, pyridine, and tetrahydrofuran), which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(19-11-15-6-3-9-22-15)20(13-16-7-4-10-23-16)12-14-5-1-2-8-18-14/h1-2,4-5,7-8,10,15H,3,6,9,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEPCZFQAQIUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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